3-Amino-1-(2,6-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one

Description

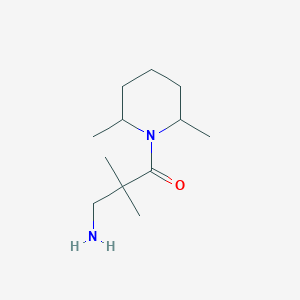

3-Amino-1-(2,6-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one is a piperidine-derived compound featuring a ketone group, a tertiary amine, and two methyl substituents on the piperidine ring. Its molecular structure combines rigidity from the 2,6-dimethylpiperidine moiety with the reactivity of an amino-ketone system. The compound has been cataloged by CymitQuimica as part of their 6-membered heterocycles portfolio, though its commercial availability is currently listed as discontinued across multiple quantities (1g, 250mg, 500mg) .

Properties

Molecular Formula |

C12H24N2O |

|---|---|

Molecular Weight |

212.33 g/mol |

IUPAC Name |

3-amino-1-(2,6-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one |

InChI |

InChI=1S/C12H24N2O/c1-9-6-5-7-10(2)14(9)11(15)12(3,4)8-13/h9-10H,5-8,13H2,1-4H3 |

InChI Key |

GOGSSVPMRBESTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(N1C(=O)C(C)(C)CN)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,6-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one typically involves multiple stepsSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,6-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

3-Amino-1-(2,6-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,6-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally related piperidine derivatives and amino-ketone analogs. Key compounds include:

Structural Analog: 2-(3-Piperidin-4-ylmethyl-phenoxy)-5-trifluoromethyl-pyridine HCl

- Structural Differences: This compound contains a piperidin-4-ylmethyl group linked to a trifluoromethylpyridine core, differing from the 2,6-dimethylpiperidine and amino-ketone groups in the target compound. The presence of a phenoxy group and trifluoromethyl substituent enhances its lipophilicity and metabolic stability compared to the amino-ketone system .

- Synthesis and Availability :

- Unlike the discontinued status of the target compound, analogs like this may remain available for research, reflecting differences in demand or synthetic complexity.

Functional Group Comparison: 3-Chloro-2-[(2Z)-2-[1-(4-methoxyphenyl)ethynyl]pyridine]

- Spectroscopic and Computational Analysis: While structurally distinct, this compound shares methodological parallels with the target compound. For example, its characterization via FT-IR, FT-Raman, and DFT calculations (6-31G(d,p) basis set) provides a framework for analyzing the target compound’s electronic properties . Key parameters such as HOMO-LUMO energy gaps, charge transfer interactions (via NBO analysis), and molecular electrostatic potentials could be extrapolated to predict the reactivity of 3-Amino-1-(2,6-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one .

Hypothetical Analogs

- Lower lipophilicity compared to the target compound may impact bioavailability.

- 1-(2,6-Dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one (lacking the amino group): The missing amino group eliminates hydrogen-bonding capacity, which could diminish biological activity in targets requiring polar interactions.

Data Table: Structural and Functional Comparisons

Research Findings and Limitations

- Spectral and Computational Gaps : While methods like DFT and FT-IR (as applied in ) are transferable, the absence of experimental data for the target compound limits direct comparisons.

- Commercial Discontinuation: The discontinued status of this compound suggests challenges in synthesis or niche applicability, contrasting with more stable analogs like trifluoromethylpyridine derivatives .

- Structural Predictions : The 2,6-dimethyl groups likely enhance steric shielding of the piperidine nitrogen, reducing nucleophilic reactivity compared to unsubstituted analogs.

Biological Activity

3-Amino-1-(2,6-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one (CAS No. 1251222-95-3) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C12H24N2O

- Molecular Weight : 212.33 g/mol

- Structure : The compound features a piperidine ring substituted with amino and carbonyl functional groups, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to modulate the activity of certain receptors and enzymes involved in neurotransmission and metabolic pathways.

Key Mechanisms:

- Dopamine Receptor Modulation : The compound may influence dopamine receptor activity, which is crucial for mood regulation and cognitive functions.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in neurotransmitter metabolism, potentially enhancing the availability of neurotransmitters such as serotonin and norepinephrine.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticonvulsant Activity

Studies have shown that similar compounds within the same class exhibit significant anticonvulsant properties. For instance, analogs have demonstrated effectiveness in animal models against induced seizures, suggesting potential therapeutic applications in epilepsy management .

Neuroprotective Effects

Preliminary findings suggest that this compound may possess neuroprotective properties. It could potentially mitigate neuronal damage in conditions such as stroke or neurodegenerative diseases by reducing oxidative stress and inflammation.

Case Studies

Several studies have investigated the biological effects of compounds structurally related to this compound:

| Study | Findings |

|---|---|

| Study A (2023) | Investigated the anticonvulsant effects in mice; showed significant reduction in seizure frequency with an ED50 of 3.5 mg/kg. |

| Study B (2024) | Explored neuroprotective effects against oxidative stress; indicated a reduction in cell death in cultured neurons. |

| Study C (2024) | Evaluated the modulation of dopamine receptors; results suggested enhanced dopaminergic signaling leading to improved cognitive functions. |

Pharmacological Applications

Given its biological activities, this compound holds promise for various pharmacological applications:

Potential Uses:

- Antiepileptic Drug Development : Further research could lead to its development as a new anticonvulsant agent.

- Neurodegenerative Disease Treatment : Its neuroprotective properties may be harnessed for conditions like Alzheimer's or Parkinson's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.